Rocaglamide is a natural product first isolated from the plant Aglaia elliptifolia, a member of the mahogany family (Meliaceae) []. It belongs to a class of compounds known as flavaglines, characterized by their cyclopenta[b]tetrahydrobenzofuran skeleton [, , , ]. Rocaglamide has garnered significant interest in scientific research due to its diverse biological activities, particularly its insecticidal and antitumor properties [, , , , , , ].
The synthesis of rocaglamide has evolved significantly over the years, with various methods reported in the literature. Notable approaches include:
Rocaglamide's molecular structure is characterized by a cyclopenta[b]benzofuran framework, which includes several functional groups that are critical for its biological activity. The compound has a molecular formula of and a molecular weight of approximately 285.30 g/mol. The structure can be represented as follows:
The presence of hydroxyl groups and an amide functional group contributes to its solubility and interaction with biological targets.
Rocaglamide participates in various chemical reactions that are essential for its synthesis and modification:
Rocaglamide's mechanism of action involves several pathways:
Rocaglamide exhibits several notable physical and chemical properties:
Rocaglamide has garnered attention for its potential applications in various fields:
Rocaglamide A (RocA) exerts potent anticancer effects by selectively targeting DEAD-box RNA helicases, primarily eIF4A. This disrupts the translation of oncogenic mRNAs critical for tumor survival and proliferation.
RocA binds at the interface of eIF4A and polypurine RNA sequences (e.g., 5′-AGAGAA-3′), forming a stable ternary complex. Structural studies reveal that RocA occupies a bimolecular cavity created by eIF4A’s motifs Ib-III and two consecutive purine bases. The drug’s tricyclic core engages in π-π stacking with purines, while its C-ring inserts into a hydrophobic pocket in eIF4A1 formed by residues Phe163 and Ile199 [3] [7] [9]. This clamping mechanism:
Table 1: Rocaglamide Sensitivity of DEAD-Box Helicases
Helicase | Sensitivity to RocA | Key Structural Determinants |
---|---|---|
eIF4A1 | High (IC₅₀: 5–50 nM) | Phe163, Ile199, Gln195 |
eIF4A2 | Moderate | Phe165, Val201 |
DDX3X | Moderate-High | Phe382, Val418 |
RocA impairs eIF4F complex function through dual mechanisms:
Beyond translation inhibition, RocA directly binds prohibitin (PHB) scaffolds, altering key oncogenic pathways.
RocA interacts with PHB1/2 in mitochondria and plasma membranes, disrupting PHB-CRaf interactions. This prevents CRaf activation by Ras, leading to:
Table 2: Rocaglamide Effects on Ras/CRaf Signaling
Signaling Component | Effect of RocA | Functional Outcome |
---|---|---|
PHB-CRaf complex | Dissociation | CRaf membrane recruitment blocked |
Ras nanoclusters | Destabilization | ERK phosphorylation reduced |
Downstream targets | c-MYC, cyclin D1 downregulated | G₁/S arrest |
RocA indirectly suppresses eIF4E activation by:
RocA reprograms cancer cell metabolism via transcriptional modulation of key glycolytic regulators.
RocA suppresses c-MYC, a master regulator of metabolic genes:
Table 3: Rocaglamide-Induced Metabolic Gene Regulation via c-MYC
Gene | Function | Regulation by RocA | Mechanism |
---|---|---|---|
TXNIP | GLUT1 inhibitor | Upregulated (5–8 fold) | c-MYC dissociation from promoter |
HK2 | Glucose phosphorylation | Downregulated (70–90%) | Blocked c-MYC/E-box binding |
In erythroleukemic cells, RocA induces a metabolic crisis characterized by:
Key Compounds Mentioned: Rocaglamide A, Silvestrol, Zotatifin, Rocaglates.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7